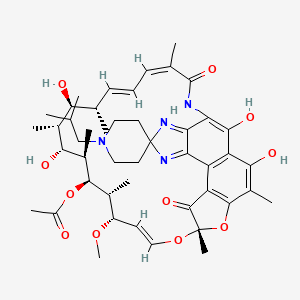

Rifabutin

Beschreibung

Eigenschaften

Molekularformel |

C46H62N4O11 |

|---|---|

Molekulargewicht |

847.0 g/mol |

IUPAC-Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |

InChI-Schlüssel |

AZFBLLCNOQPJGJ-VXTBVIBXSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Rifabutin Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifabutin (B1679326), a semi-synthetic derivative of rifamycin (B1679328) S, is a cornerstone antibiotic in the treatment of tuberculosis, particularly in specific patient populations such as those co-infected with HIV.[1][2] Its potent bactericidal activity against Mycobacterium tuberculosis stems from its highly specific interaction with the bacterial transcription machinery.[1][3] This guide provides an in-depth examination of the molecular mechanism of this compound, detailing its target engagement, the biochemical consequences, quantitative efficacy, and the genetic basis of resistance. It further outlines key experimental protocols for studying its action and visualizes the core concepts through detailed diagrams.

The Molecular Target: DNA-Dependent RNA Polymerase

The sole target of this compound in Mycobacterium tuberculosis is the DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing the bacterial genome from a DNA template into messenger RNA (mRNA).[1][4] This multi-subunit enzyme complex (composed of α₂, β, β', and ω subunits) is a validated drug target for antibacterial agents due to its critical role in bacterial survival and the structural differences between bacterial and eukaryotic RNAP.[4][5]

This compound specifically binds to the β-subunit of the RNAP, which is encoded by the rpoB gene.[6][7] The binding site is located deep within the DNA/RNA channel, in close proximity to the enzyme's active site but not directly at the catalytic center.[8][9] This strategic location is key to its inhibitory function.

Mechanism of Transcriptional Inhibition

This compound exerts its bactericidal effect by physically obstructing the path of the elongating RNA transcript.[1][4] The mechanism can be broken down into the following steps:

-

Binding: this compound binds to a pocket on the RNAP β-subunit.

-

Steric Hindrance: Once bound, the drug molecule creates a steric block within the path of the nascent RNA chain.[4][8]

-

Inhibition of Elongation: The RNAP can initiate transcription and form a short RNA transcript of 2-3 nucleotides. However, as the enzyme attempts to elongate the chain further, the growing RNA molecule collides with the bound this compound.[4][8]

-

Abortive Initiation: This physical blockade prevents the transcript from extending, leading to the cessation of elongation and the release of short, non-functional "abortive" transcripts.[4]

-

Suppression of Protein Synthesis: By preventing the synthesis of functional mRNA, this compound effectively halts the production of all necessary bacterial proteins, ultimately leading to cell death.[1][3]

This direct inhibition of transcription is a highly efficient mechanism, contributing to this compound's potent bactericidal activity against M. tuberculosis.[1]

Quantitative Efficacy Data

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacterium. MIC values are critical for determining clinical breakpoints for susceptibility and resistance. Below is a summary of typical MIC ranges for this compound against M. tuberculosis.

| Strain Type | This compound MIC Range (µg/mL) | Rifampin MIC Range (µg/mL) | Notes |

| Wild-Type (Susceptible) | 0.015 - 0.125 | ≤ 1.0 | Wild-type strains are highly susceptible to this compound.[10] |

| RIF-Resistant, RFB-Susceptible | ≤ 0.5 | > 1.0 | Often associated with specific rpoB mutations (e.g., D516V, S522L, L533P).[11][12][13] |

| RIF-Resistant, RFB-Resistant | > 0.5 | > 1.0 | High-level cross-resistance, often linked to mutations at codons 526 and 531.[12][14] |

Note: MIC values can vary based on the testing methodology (e.g., MGIT 960, agar (B569324) proportion) and the specific critical concentration used.[11][15][16]

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis is almost exclusively associated with mutations in the rpoB gene.[6][17] These mutations occur within a specific 81-bp region known as the Rifampin Resistance-Determining Region (RRDR), spanning codons 507 to 533.[6][17]

The primary mechanism of resistance is the alteration of the this compound binding pocket on the β-subunit. A single amino acid substitution can reduce the binding affinity of the drug, rendering it ineffective.[8]

-

High-Level Resistance: Mutations at codons Ser531 and His526 are most frequent and typically confer high-level resistance to both rifampin and this compound.[14][17] For example, the S531L mutation is found in a majority of rifampin-resistant strains.[16]

-

Discordant Resistance: Some mutations lead to rifampin resistance but retain susceptibility to this compound. This is often seen with mutations at codon Asp516 (e.g., D516V).[11][12] This phenomenon underscores the potential clinical utility of this compound for treating certain cases of rifampin-resistant TB.[18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (e.g., Sensititre MYCOTB Plate)

This method determines the MIC of this compound against M. tuberculosis isolates in a 96-well plate format.

Methodology:

-

Inoculum Preparation:

-

Culture M. tuberculosis in 7H9 broth or on Löwenstein-Jensen medium.

-

Prepare a bacterial suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension as per the manufacturer's protocol (e.g., for TREK Diagnostics Sensititre plates) to achieve the target inoculum concentration.[16]

-

-

Plate Inoculation:

-

The commercial microtiter plate (e.g., Sensititre MYCOTB) contains lyophilized antibiotics, including a serial dilution of this compound (e.g., 0.12 to 16 mg/L).[16]

-

Using an automated or manual pipetting system, inoculate each well with the prepared bacterial suspension.

-

Seal the plate to prevent contamination and evaporation.

-

-

Incubation:

-

Incubate the plate at 35-37°C in a non-CO₂ incubator.

-

Incubation typically lasts for 10-21 days, or until sufficient growth is observed in the positive control well.

-

-

Reading Results:

-

The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (no turbidity or pellet).

-

Results are interpreted based on established breakpoints: for this compound, an MIC ≤ 0.5 µg/mL is typically considered susceptible, while > 0.5 µg/mL is resistant.[16]

-

In Vitro Transcription Assay

This biochemical assay directly measures the inhibitory effect of this compound on the transcriptional activity of purified M. tuberculosis RNAP.[19][20]

Methodology:

-

Component Preparation:

-

Purify M. tuberculosis RNAP holoenzyme (core enzyme + sigma factor).[19]

-

Prepare a linear DNA template containing a known promoter sequence.

-

Prepare a reaction buffer containing NTPs (ATP, GTP, CTP, UTP), with one NTP being radiolabeled (e.g., [α-³²P]UTP) for detection.

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the RNAP holoenzyme, the DNA template, and the reaction buffer.

-

Add the desired concentration of this compound or the vehicle control (DMSO).

-

Pre-incubate the mixture at 37°C to allow the RNAP to bind to the promoter and form an open complex.

-

-

Transcription Initiation:

-

Initiate the transcription reaction by adding the NTP mix.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA and loading dye).

-

Denature the samples by heating.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.

-

Conclusion

This compound's mechanism of action against Mycobacterium tuberculosis is a well-defined process centered on the specific inhibition of the DNA-dependent RNA polymerase. By binding to the β-subunit and sterically blocking the elongating RNA transcript, it effectively shuts down bacterial protein synthesis, leading to cell death. While highly effective, its utility can be compromised by mutations within the rpoB gene, which alter the drug's binding site. Understanding the precise molecular interactions, the quantitative measures of its efficacy, and the genetic basis of resistance is paramount for its appropriate clinical use and for the development of next-generation antitubercular agents that can overcome existing resistance mechanisms.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Profiling of rpoB Mutations and MICs for Rifampin and this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Detection of this compound-Susceptible Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Minimal inhibitory concentrations of this compound, ciprofloxacin, and ofloxacin against Mycobacterium tuberculosis isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and rifampin resistance levels and associated rpoB mutations in clinical isolates of Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro activity of this compound against rifampicin-resistant Mycobacterium tuberculosis isolates with known rpoB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Profiling of rpoB mutations and MICs for rifampin and this compound in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Commentary: this compound Resistance Associated with Double Mutations in rpoB Gene in Mycobacterium tuberculosis Isolates [frontiersin.org]

- 15. Determination of the Critical Concentration of this compound for Susceptibility Testing Using the Proportion Method with Löwenstein-Jensen Medium against Mycobacterium Tuberculosis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. This compound Resistance Associated with Double Mutations in rpoB Gene in Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The potential use of this compound for treatment of patients diagnosed with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A recombinant Mycobacterium tuberculosis in vitro transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biochemical characterization of Mycobacterial RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Rifabutin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326) is a semi-synthetic antibiotic belonging to the ansamycin (B12435341) class of antimicrobial agents. It is a derivative of rifamycin (B1679328) S and is primarily utilized for the treatment and prevention of mycobacterial infections, including tuberculosis (TB) and disseminated Mycobacterium avium complex (MAC) infections, particularly in immunocompromised individuals.[1][2] Discovered in 1975 by scientists at the Italian pharmaceutical company Archifar, this compound's mechanism of action involves the potent and specific inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and leading to cell death.[2][3] This guide provides an in-depth technical overview of the discovery of its parent compound, the fermentation and isolation of the rifamycin precursor, the chemical synthesis of this compound, and its fundamental mechanism of action.

Chapter 1: Discovery and Isolation of the Rifamycin Precursor

The journey to this compound began with the discovery of the rifamycin family of antibiotics. In 1957, a research group led by Piero Sensi and Maria Teresa Timbal at the Lepetit Research Laboratories in Milan, Italy, isolated a new antibiotic complex from the fermentation broth of a soil actinomycete, Amycolatopsis mediterranei (then named Streptomyces mediterranei), found in a soil sample from a pine forest in St. Raphael, France.[4] This complex contained several related compounds, from which Rifamycin B was the first to be isolated in a pure, stable, crystalline form.[4] Rifamycin B is a precursor to other key rifamycins (B7979662), such as Rifamycin SV and Rifamycin S, the latter being the direct starting material for the synthesis of this compound.[5][6]

Experimental Protocol: Fermentation and Production of Rifamycin

The industrial production of rifamycin relies on submerged fermentation of high-yield strains of Amycolatopsis mediterranei. The process involves meticulous optimization of culture conditions and medium composition to maximize antibiotic yield.[7] Yields can be significantly increased from baseline levels of ~350 mg/L to over 2000 mg/L through process optimization.[7]

1. Inoculum Preparation (Seed Culture):

-

Medium: A suitable seed culture medium is prepared, typically containing glucose (20 g/L), soybean meal (20 g/L), peptone (10 g/L), yeast extract (2 g/L), and CaCO₃ (2 g/L). The pH is adjusted to 7.0.[8][9]

-

Cultivation: A 250 mL flask containing 50 mL of the sterile seed medium is inoculated with a morphologically selected colony of A. mediterranei (typically orange-red, rosette-shaped colonies yield the best production).[8][10]

-

Incubation: The flask is incubated at 28-30°C for approximately 48 hours on a rotary shaker (250 rpm) until a robust mycelial suspension is achieved.[8][9]

2. Fermentation:

-

Medium: A production fermentation medium is prepared. A representative composition includes glucose (100 g/L), fish meal (5.5 g/L), soybean meal (7.5 g/L), peptone (7.0 g/L), CaCO₃ (5 g/L), KNO₃ (8 g/L), and K₂HPO₄ (0.2 g/L), with the pH adjusted to 7.0.[9]

-

Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the seed culture.[7][8]

-

Incubation & Parameters: The fermentation is carried out for 9-11 days under controlled conditions.[7][11]

-

Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch approach may be employed, involving intermittent feeding of glucose or other nutrients like yeast extract during the mid-to-late exponential growth phase.[8][12]

Experimental Protocol: Extraction and Purification of Rifamycin S

Rifamycin B or SV is extracted from the fermentation broth and subsequently converted to Rifamycin S.

1. Broth Separation:

2. Solvent Extraction:

-

The pH of the supernatant (broth) is adjusted to ~2.0 with acid. This protonates the rifamycin, making it more soluble in organic solvents.[8]

-

The acidified broth is extracted one or more times with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607).[8]

3. Conversion to Rifamycin S:

-

The extracted rifamycin (often Rifamycin SV, the hydroquinone (B1673460) form) is dissolved in a suitable solvent.[5]

-

An oxidizing agent (e.g., manganese dioxide or aqueous potassium ferricyanide) is added to the solution to oxidize the hydroquinone moiety of Rifamycin SV to the quinone form, Rifamycin S.[5][13] The reaction progress can be monitored by thin-layer chromatography (TLC).

4. Purification:

-

The crude Rifamycin S is purified using chromatographic techniques or crystallization from a suitable solvent system (e.g., 2-methoxyethanol) to yield the final precursor product.[13]

Workflow for Rifamycin S Production

Caption: Figure 1: Fermentation and Isolation Workflow for Rifamycin S.

Chapter 2: Chemical Synthesis of this compound

This compound is produced via a multi-step semi-synthetic route starting from the isolated Rifamycin S. The core of the synthesis involves modification at the 3- and 4-positions of the naphthoquinone ring to build the characteristic spiro-imidazopiperidine moiety.

Experimental Protocol: Synthesis of this compound from Rifamycin S

The following protocol is a composite pathway derived from patent literature describing the key transformations.

Step 1: Bromination of Rifamycin S

-

Objective: To introduce a bromine atom at the 3-position of the rifamycin core.

-

Procedure: Rifamycin S is suspended in a solvent such as ethanol (B145695) at a low temperature (e.g., -10°C).[14] At least two equivalents of bromine are added, along with at least one mole of pyridine (B92270) for each equivalent of halogen.[14] The reaction proceeds for approximately 30-40 minutes. The reaction is quenched by adding ascorbic acid. The product, 3-bromo-rifamycin S, is then extracted into an organic solvent like ethyl acetate, washed, and the hydroquinone form is re-oxidized to the quinone using an aqueous solution of ferric chloride.[14]

Step 2: Amination of 3-bromo-rifamycin S

-

Objective: To replace the bromine atom with an amino group, forming 3-amino-rifamycin S.

-

Procedure: 3-bromo-rifamycin S is dissolved in an ether solvent like tetrahydrofuran (B95107) (THF) or an alcohol like methanol.[15] An ammonia-methanol solution is added dropwise at a controlled temperature (e.g., 32°C).[15] The reaction proceeds for 1-5 hours and is monitored by HPLC. Upon completion, the product is crystallized, filtered, and dried. This method can achieve yields of over 80% and purity greater than 98.5%.[15]

Step 3: Imination and Cyclization to form this compound

-

Objective: To construct the spiro-imidazopiperidine ring system. This is the most complex step and proceeds via a 3-amino-4-imino intermediate.

-

Procedure:

-

The 3-amino-rifamycin S is first reacted with ammonia (B1221849) in a solvent like THF to form 3-amino-4-deoxo-4-imino-rifamycin S.

-

This intermediate is then condensed with N-isobutyl-4-piperidone. The reaction involves adding the piperidone derivative, along with zinc powder and ammonium (B1175870) acetate, to a solution of the imino-rifamycin in a solvent like tetrahydrofuran.[16]

-

The mixture is heated (e.g., 50-60°C) and the reaction proceeds over several hours.[16] The zinc powder and ammonium acetate facilitate the reductive condensation and cyclization to form the final spiro-imidazo ring structure of this compound.

-

The final product is isolated and purified by extraction and recrystallization.

-

Chemical Synthesis Pathway of this compound

Caption: Figure 2: Semi-Synthetic Pathway of this compound from Rifamycin S.

Chapter 3: Mechanism of Action

This compound exerts its bactericidal effect by targeting a fundamental process in bacterial survival: transcription.

-

Target: The specific target of this compound is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[3]

-

Inhibition: It forms a stable, non-covalent complex with the RNAP enzyme. This binding physically blocks the path of the elongating RNA molecule after the first two to three phosphodiester bonds have been formed, effectively halting the initiation of transcription.[3]

-

Selectivity: The binding site for rifamycins on the bacterial RNAP is highly conserved among prokaryotes but is absent in eukaryotic (including mammalian) RNA polymerases. This structural difference accounts for the selective toxicity of this compound against bacteria with minimal effects on host cells.[17]

-

Intracellular Activity: A key feature of this compound is its ability to penetrate host cells, including macrophages. This is critical for its efficacy against intracellular pathogens like mycobacteria, which can survive and replicate within these immune cells.[3]

Diagram of this compound's Mechanism of Action

Caption: Figure 3: Mechanism of Action of this compound.

Chapter 4: Physicochemical and Pharmacokinetic Properties

The clinical utility of this compound is defined by its chemical characteristics and its behavior within the body. It is a red-violet powder with distinct solubility and distribution properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₂N₄O₁₁ | |

| Molecular Weight | 847.02 g/mol | |

| Solubility (Water) | 0.19 mg/mL | |

| Solubility (Other) | Soluble in chloroform and methanol | |

| Log P (n-octanol/water) | 3.2 |

Table 2: Key Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~20% | [17] |

| Time to Peak (Tₘₐₓ) | 2 to 4 hours | |

| Peak Plasma Conc. (Cₘₐₓ) | 375 ± 267 ng/mL (300 mg dose) | |

| Plasma Protein Binding | ~85% | |

| Elimination Half-life | ~45 hours (range: 16-69 hours) | |

| Metabolism | Hepatic (CYP3A subfamily) | |

| Excretion | ~53% in urine (as metabolites), ~30% in feces | [17] |

Conclusion

This compound stands as a significant achievement in the field of semi-synthetic antibiotics. Its development was built upon the foundational discovery of rifamycins from natural sources, requiring a multidisciplinary approach encompassing microbiology, fermentation technology, and complex organic chemistry. The multi-step synthesis from the biologically-produced precursor, Rifamycin S, highlights the power of modifying natural products to enhance their therapeutic properties. By effectively inhibiting bacterial RNA polymerase, this compound provides a crucial therapeutic option for managing difficult-to-treat mycobacterial infections. This guide has outlined the key technical aspects of its discovery and synthesis, providing a resource for professionals engaged in the ongoing development of novel anti-infective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. LAPaL [lapal.medicinespatentpool.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. A comparative study of the redox-cycling of a quinone (rifamycin S) and a quinonimine (this compound) antibiotic by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transformation of rifamycin S into rifamycins B and L. A revision of the current biosynthetic hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Solid state fermentation and production of rifamycin SV using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 13. US4217277A - Process for producing 3-amino-rifamycins S and SV - Google Patents [patents.google.com]

- 14. US4179438A - Process for the preparation of 3 iodo- and 3 bromorifamycin s - Google Patents [patents.google.com]

- 15. CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents [patents.google.com]

- 16. CN106279205A - The method preparing rifamycin-S derivant - Google Patents [patents.google.com]

- 17. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Rifabutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326), a semi-synthetic ansamycin (B12435341) antibiotic, is a crucial component in the treatment and prophylaxis of mycobacterial infections, particularly in patients with HIV/AIDS. Its distinct pharmacokinetic and pharmacodynamic profile compared to other rifamycins, such as rifampicin, necessitates a thorough understanding for optimal clinical use and further drug development. This technical guide provides an in-depth overview of the core pharmacokinetic and pharmacodynamic properties of this compound, supported by quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. These processes are influenced by various factors, including food intake and co-administration of other drugs.

Absorption

This compound is readily but incompletely absorbed from the gastrointestinal tract following oral administration.[1] The absolute bioavailability of this compound is approximately 20% in HIV-positive patients.[1][2] Peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) after a single oral dose.[1] While high-fat meals can slow the rate of absorption, leading to a delayed Tmax, they do not significantly affect the extent of absorption (AUC).[1][3] Pharmacokinetic dose-proportionality has been established over a dose range of 300 mg to 900 mg.[1]

Distribution

This compound is a highly lipophilic compound, which results in extensive tissue distribution and a large apparent volume of distribution, estimated at 8 to 9 L/kg.[2][4] This property leads to higher concentrations in tissues compared to plasma.[4] In vitro studies indicate that approximately 72% to 85% of this compound in plasma is bound to plasma proteins, and this binding is independent of the drug concentration within the therapeutic range.[2][4]

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[4] It also undergoes autoinduction, meaning that with long-term administration, it enhances its own metabolism, leading to a decrease in plasma concentrations over time.[4][5] The two major metabolites are 25-O-desacetylthis compound and 31-hydroxythis compound. The 25-O-desacetyl metabolite is as active as the parent drug and contributes to the overall antimicrobial effect.[4]

Excretion

The elimination of this compound is primarily through metabolic clearance. About 10% of an administered dose is excreted unchanged in the urine.[2] The terminal half-life of this compound is long, with a mean of approximately 36 to 45 hours, which allows for once-daily dosing.[2][5] Total body clearance is in the range of 10 to 18 L/h.[2]

Data Presentation: Pharmacokinetic Parameters of this compound

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 150 mg Capsule (Fasted) | 300 mg (Healthy Volunteers) | 1200 mg (HIV-positive patients) | Reference |

| Cmax (ng/mL) | 188 ± 50 | 375 ± 267 | 907 | [1][2][6] |

| Tmax (h) | 3.0 ± 1.1 | 3.3 ± 0.9 | 2-3 | [1][2][3] |

| AUC (ng·h/mL) | 2516 ± 601 (0-inf) | - | - | [6] |

| Bioavailability (%) | - | ~20 | 12-20 | [1][2] |

| Protein Binding (%) | ~85 | ~85 | 71 ± 2 | [2][4] |

| Half-life (h) | - | ~45 | 36 | [2][5] |

| Clearance (L/h) | - | - | 10-18 | [2] |

Table 2: Effect of Food on this compound Pharmacokinetics (150 mg Capsule)

| Parameter | Fasted | Fed (High-Fat Meal) | Reference |

| Cmax (ng/mL) | 188 ± 50 | 156 ± 52 | [6] |

| Tmax (h) | 3.0 ± 1.1 | 5.4 ± 1.6 | [3][6] |

| AUC (0-inf) (ng·h/mL) | 2516 ± 601 | 2640 ± 891 | [6] |

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound (450 mg/day for 10 days in Healthy Volunteers)

| Parameter | Day 1 | Day 10 | Reference |

| Cmax (ng/mL) | 567 ± 158 | 389 ± 79 | [4] |

| AUC (0-24h) (ng·h/mL) | 6309 ± 1590 | 3885 ± 1011 | [4] |

| Half-life (h) | 48 ± 16 | 49 ± 11 | [4] |

Pharmacodynamics

The pharmacodynamics of this compound describe the relationship between drug concentration and its antimicrobial effect.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the DNA-dependent RNA polymerase in susceptible prokaryotic organisms.[1] It binds to the β-subunit of the enzyme, thereby preventing the initiation of transcription and subsequent protein synthesis.[1] This mechanism is shared with other rifamycins.

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Potency

This compound is active against a range of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). It is often more potent in vitro against MAC than rifampin.[5] The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the in vitro potency of an antibiotic.

Table 4: In Vitro Activity of this compound Against Mycobacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Mycobacterium tuberculosis | - | - | 0.015 - 0.125 | - |

| Mycobacterium avium complex | 0.25 | - | ≤0.25 - 16 | [7][8] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of methodologies commonly employed in the study of this compound.

Determination of this compound Plasma Concentrations via High-Performance Liquid Chromatography (HPLC)

A common method for quantifying this compound in plasma involves protein precipitation followed by HPLC analysis.

Caption: General workflow for HPLC analysis of this compound.

Methodology Outline:

-

Sample Preparation: Plasma samples are thawed, and an internal standard is added. Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Chromatography: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to elute the compounds.

-

Detection: this compound and the internal standard are detected using a UV detector at a specific wavelength or by mass spectrometry for higher sensitivity and specificity.

-

Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of this compound against mycobacteria.

Methodology Outline:

-

Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Middlebrook 7H9) in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific mycobacterial species.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Drug Interactions

This compound is a moderate inducer of CYP3A enzymes, which is less potent than rifampicin.[4] However, it can still lead to clinically significant drug interactions by decreasing the plasma concentrations of co-administered drugs that are CYP3A substrates. Conversely, drugs that inhibit CYP3A can increase this compound concentrations, potentially leading to toxicity. Careful consideration of concomitant medications is crucial when prescribing this compound, particularly with antiretroviral agents used in the treatment of HIV. Dose adjustments are often necessary.[9][10]

Signaling Pathways and Logical Relationships

This compound Metabolism Pathway

The metabolism of this compound is a critical aspect of its pharmacokinetics, influencing its efficacy and potential for drug interactions.

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound possesses a complex pharmacokinetic and pharmacodynamic profile that distinguishes it from other rifamycins. Its high lipophilicity, extensive tissue distribution, and metabolism via CYP3A enzymes are key determinants of its clinical behavior. A thorough understanding of these properties, including its potential for drug interactions, is paramount for its safe and effective use in the management of mycobacterial diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antimicrobial agent. Further research is warranted to explore detailed in vivo experimental protocols and to continue to refine our understanding of the dose-response relationship in various patient populations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, Dosing, and Side Effects of this compound as a Possible Therapy for Antibiotic-Resistant Acinetobacter Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound absorption in humans: relative bioavailability and food effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Does in vitro susceptibility to this compound and ethambutol predict the response to treatment of Mycobacterium avium complex bacteremia with this compound, ethambutol, and clarithromycin? Canadian HIV Trials Network Protocol 010 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Liverpool HIV Interactions [hiv-druginteractions.org]

Rifabutin Analogues: A Technical Guide to Their Antimicrobial Activity and Evaluation

Executive Summary: Rifabutin (B1679326), a semi-synthetic derivative of rifamycin (B1679328) S, is a critical antibiotic for treating mycobacterial infections, particularly in patients with HIV/AIDS due to its lower potential for drug-drug interactions compared to rifampin.[1][2] However, the emergence of drug-resistant strains and the intrinsic resistance of certain pathogens, such as Mycobacterium abscessus, necessitate the development of novel this compound analogues.[3][4] This guide provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), and antimicrobial spectrum of various this compound analogues. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and presents visual diagrams of core concepts to support researchers and drug development professionals in the field.

Introduction

The Rifamycin Class and this compound's Place

Rifamycins (B7979662) are a class of macrocyclic antibiotics that are cornerstones in the treatment of tuberculosis (TB).[1] They function by inhibiting bacterial DNA-dependent RNA polymerase.[5] this compound, a spiropiperidyl-rifamycin, is distinguished by its broad antimycobacterial spectrum, which includes activity against Mycobacterium tuberculosis, Mycobacterium avium complex (MAC), and Mycobacterium leprae.[6][7] It is often more active in vitro against MAC and some rifampin-resistant M. tuberculosis strains than rifampin itself.[7][8]

The Challenge of Antimicrobial Resistance

The efficacy of rifamycins is threatened by the development of bacterial resistance. The vast majority of resistance in M. tuberculosis arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase (RNAP), the direct target of the drug.[8] Furthermore, some non-tuberculous mycobacteria (NTM) like M. abscessus possess intrinsic resistance mechanisms, such as enzymatic inactivation of the drug through ADP ribosylation, rendering standard rifamycins ineffective.[3][9]

Rationale for Developing this compound Analogues

The development of this compound analogues is driven by the need to overcome existing resistance mechanisms, broaden the spectrum of activity, and improve pharmacological properties. Research focuses on synthesizing novel compounds that can effectively bind to mutant RNAP, evade bacterial inactivation mechanisms, and retain potent bactericidal activity.[3][8] These next-generation rifamycins hold the potential to shorten treatment durations, improve outcomes for drug-resistant infections, and expand therapeutic options for challenging pathogens.[9]

Mechanism of Action

Inhibition of Bacterial RNA Polymerase

The primary mechanism of action for this compound and its analogues is the inhibition of bacterial DNA-dependent RNA polymerase.[10] They bind non-covalently to the β-subunit of the enzyme, forming a stable complex that physically blocks the path of the elongating RNA molecule, thus preventing the initiation of transcription.[5][8][11] This halt in mRNA synthesis leads to a downstream blockade of protein production, ultimately resulting in bacterial cell death.[6][11] This mechanism is selective for prokaryotic RNAP, sparing eukaryotic host cells.[1]

Mechanisms of Resistance

-

Target Modification: Over 97% of rifamycin resistance in M. tuberculosis is attributed to point mutations within an 81-base-pair region of the rpoB gene, known as the rifampicin (B610482) resistance-determining region (RRDR).[8] These mutations alter the drug's binding site on the RNAP β-subunit, reducing binding affinity.

-

Enzymatic Inactivation: Certain bacteria, notably M. abscessus, are intrinsically resistant to rifamycins because they possess an ADP-ribosyltransferase that chemically modifies and inactivates the drug.[3][9] Novel analogues have been specifically designed to be resistant to this enzymatic degradation.[3][12]

Key Classes of this compound Analogues and Structure-Activity Relationships (SAR)

The chemical scaffold of this compound offers several positions for modification to generate analogues with improved properties. The structure-activity relationship (SAR) is complex, but certain patterns have emerged.

-

Modifications at C-3 and C-4: Changes to the naphthoquinone core at these positions have been a traditional focus for creating semi-synthetic derivatives like rifampin and this compound, primarily modulating pharmacokinetic properties while retaining core activity.[8]

-

Spiropiperidyl Ring Modifications: A novel series of spirorifamycins, which are homologated this compound analogues, have demonstrated excellent activity against Staphylococcus aureus, with some compounds showing superior potency against rifampin-resistant strains compared to the parent this compound.[13][14]

-

Analogues Overcoming ADP-Ribosylation: To combat intrinsic resistance in M. abscessus, analogues have been engineered to be resistant to ADP-ribosylation.[3] Compounds like this compound-5a, -5m, and -5n show significantly improved bactericidal activity against drug-tolerant M. abscessus persisters.[3][12]

-

C-3 Hydrazone Modifications: A series of analogues modified at the C-3 extension with rigid tertiary alicyclic hydrazones displayed superior activity against M. tuberculosis compared to flexible amine-containing compounds, highlighting the importance of this structural feature for inhibitory activity.[15]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel this compound analogues is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Activity Against Mycobacterium tuberculosis

New this compound analogues, known as rifastures (RFA), have demonstrated potent activity against both drug-susceptible and multidrug-resistant (MDR) M. tuberculosis.[8][16]

Table 1: In Vitro Activity of this compound Analogues against M. tuberculosis [8]

| Compound | MIC (µg/mL) vs. Rifamycin-Susceptible M. tb | MIC (µg/mL) vs. Multidrug-Resistant M. tb |

|---|---|---|

| RFA-1 | ≤0.02 | 0.5 |

| RFA-2 | ≤0.02 | 0.5 |

| This compound | ≤0.02 | 10 |

| Rifampin | ≤0.02 | ≥50 |

Activity Against Non-Tuberculous Mycobacteria (NTM)

This compound shows better activity against NTM species than other rifamycins.[17] Novel analogues designed to resist ADP-ribosylation have significantly enhanced this activity, particularly against the highly resistant M. abscessus.[3][12]

Table 2: In Vitro Activity of this compound Analogues against M. abscessus [3][18]

| Compound | MIC (µM) vs. Replicating M. abscessus | bMBC₉₀ (µM) vs. Replicating M. abscessus | cMBC₉₀ (µM) vs. Non-replicating M. abscessus in Caseum Surrogate |

|---|---|---|---|

| This compound | 3 | 5 | 72 |

| This compound-5a | 0.2 | 0.3 | 8 |

| This compound-5m | 0.08 | 0.1 | 1.8 |

| This compound-5n | 0.04 | 0.1 | 0.65 |

(bMBC₉₀: Bactericidal concentration in broth; cMBC₉₀: Bactericidal concentration in caseum)

Activity Against Gram-Positive Bacteria

Modifications to the this compound structure have yielded compounds with potent activity against Gram-positive pathogens, including resistant strains. A novel series of spirorifamycins has shown excellent activity against Staphylococcus aureus, with some analogues exhibiting lower MICs than this compound against rifampin-resistant isolates.[13]

Table 3: Summary of Activity against Gram-Positive Bacteria

| Analogue Class | Target Organism | Key Finding |

|---|---|---|

| Spirorifamycins | Staphylococcus aureus (including Rif-R strains) | Excellent activity, with some analogues more potent than this compound against resistant strains.[13] |

| Benzoxazinorifamycins | Staphylococcus aureus (including Rif-R strains) | Retain significant activity against a comprehensive collection of rifamycin-resistant strains.[4] |

Activity Against Gram-Negative Bacteria

While rifamycins generally have poor activity against Gram-negative bacteria due to their outer membrane, this compound has shown surprising activity under specific conditions.[6][19] Notably, Acinetobacter baumannii was found to be hypersusceptible to this compound in iron-depleted media, which may mimic the in vivo environment of an infection.[20] In a Galleria mellonella infection model, this compound was significantly more effective than rifampin at rescuing larvae from A. baumannii infection.[20]

Experimental Protocols for Evaluation

Standardized protocols are crucial for accurately assessing and comparing the antimicrobial activity of new this compound analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a bacterium.[21]

5.1.1 Broth Microdilution Method Protocol [21][22]

-

Preparation of Analogue: Prepare a stock solution of the this compound analogue. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is defined as the lowest concentration of the analogue that completely inhibits visible growth of the organism.

References

- 1. sciepub.com [sciepub.com]

- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 3. ADP-ribosylation-resistant this compound analogs show improved bactericidal activity against drug-tolerant M. abscessus in caseum surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rifampin and Their Analogs: A Development of Antitubercular Drugs [pubs.sciepub.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strong In Vitro Activities of Two New this compound Analogs against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. ADP-ribosylation-resistant this compound analogs show improved bactericidal activity against drug-tolerant M. abscessus in caseum surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial evaluation of a novel series of this compound-like spirorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New this compound analogs: synthesis and biological activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Comparative activity of this compound and rifampicin against gram-negative bacteria that have damaged or defective outer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Activity of this compound and Rifampin against Antibiotic-Resistant Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Design, Synthesis, and Antibacterial Evaluation of Rifampicin–Siderophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Rifabutin Against Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of opportunistic infections in humans, particularly pulmonary disease. The intrinsic and acquired resistance of many NTM species to a broad spectrum of antibiotics presents a significant therapeutic challenge. Rifabutin (B1679326), a semi-synthetic spiropiperidyl derivative of rifamycin (B1679328) S, has demonstrated promising in vitro activity against several clinically important NTM species. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against NTM, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying molecular mechanisms.

Mechanism of Action and Resistance

This compound, like other rifamycins, exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3][4] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis.[1][2] By binding to the β-subunit of the RNA polymerase, this compound effectively blocks the initiation of transcription, leading to a cessation of protein production and ultimately, bacterial cell death.[1][2] One of the key advantages of this compound is its ability to penetrate macrophages, the host cells where mycobacteria often reside, allowing it to target these intracellular pathogens.[1][2]

Resistance to this compound in NTM can arise through several mechanisms. Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, are a common cause of resistance, particularly in species like Mycobacterium kansasii.[5][6][7] These mutations can alter the drug's binding site, reducing its inhibitory effect.[5] Additionally, some NTM species, such as Mycobacterium abscessus, possess intrinsic resistance mechanisms. One such mechanism is the production of an ADP-ribosyltransferase (Arr) enzyme, which modifies and inactivates rifamycins, including this compound.[8]

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria. The following tables summarize the MIC data for this compound against various NTM species, as reported in the scientific literature. The data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates).

| NTM Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |

| Mycobacterium avium complex (MAC) | 311 (total NTM) | Not specified | ≤0.062 - 0.5 | 0.25 - 1 | [9] |

| Mycobacterium avium complex (MAC) | 86 | Median: 0.25 - 0.5 | Not specified | Not specified | [10][11] |

| Mycobacterium avium complex (MAC) | 24 | Not specified | Not specified | 14 isolates susceptible at 1 µg/mL | [12] |

| Mycobacterium kansasii | 311 (total NTM) | Not specified | ≤0.062 | ≤0.062 | [9] |

| Mycobacterium kansasii | Not specified | Not specified | All isolates sensitive | Not specified | [13] |

| Mycobacterium abscessus | 311 (total NTM) | Not specified | 4 - 8 | 16 | [9] |

| Mycobacterium abscessus | 194 | Not specified | 2 | 4 | [14] |

| Mycobacterium abscessus complex | Not specified | Not specified | 3 ± 2 µM (approx. 2.5 µg/mL) | Not specified | [15][16] |

| Macrolide-resistant M. abscessus complex | 48 | 0.0625 - 32 | 1 | 8 | [17] |

Experimental Protocols

The determination of this compound's in vitro activity against NTM is primarily conducted using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21]

Broth Microdilution Method for MIC Determination

-

Inoculum Preparation:

-

Pure cultures of NTM are grown on solid media (e.g., Middlebrook 7H10 or 7H11 agar).[19]

-

Colonies are collected and suspended in a suitable broth (e.g., Middlebrook 7H9) or sterile saline with Tween 80 to break up clumps.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration.

-

-

Preparation of Antimicrobial Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth within 96-well microtiter plates.[21] The final concentrations tested typically range from 0.06 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The plates are sealed to prevent evaporation and incubated at the optimal temperature for the specific NTM species (e.g., 30°C for M. abscessus, 35-37°C for MAC and M. kansasii).

-

Incubation times vary depending on the growth rate of the NTM species. For rapidly growing mycobacteria like M. abscessus, readings are typically taken after 3-5 days. For slow-growing mycobacteria like MAC and M. kansasii, incubation can last for 7-14 days.[20]

-

-

Reading and Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

-

Growth and sterility controls are included to ensure the validity of the results.

-

Visualizations

Signaling Pathways and Mechanisms

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Rifampin Resistance in Mycobacterium kansasii Is Associated with rpoB Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Commentary: this compound Resistance Associated with Double Mutations in rpoB Gene in Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Does in vitro susceptibility to this compound and ethambutol predict the response to treatment of Mycobacterium avium complex bacteremia with this compound, ethambutol, and clarithromycin? Canadian HIV Trials Network Protocol 010 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro susceptibility of Mycobacterium avium complex to antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activity of this compound against Mycobacterium abscessus, clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. [In vitro Activity of this compound and Clofazimine to Macrolide-Resistant Mycobacterium abscessus Complex Clinical Isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]

- 20. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

The Multifaceted Effects of Rifabutin on Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326), a semisynthetic ansamycin (B12435341) antibiotic, is well-established for its potent bactericidal activity against various mycobacteria, primarily through the inhibition of bacterial DNA-dependent RNA polymerase.[1] While its prokaryotic target is well-defined, the effects of this compound on eukaryotic cells are less comprehensively understood but are of significant interest, particularly in the contexts of drug repositioning for cancer therapy, drug-drug interactions, and potential off-target toxicities. This technical guide provides an in-depth exploration of the known mechanisms by which this compound impacts eukaryotic cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action in Eukaryotic Cells

This compound's interactions with eukaryotic cells are multifaceted, extending beyond its primary antibacterial role. The key observed effects include the modulation of drug efflux pumps, induction of cell cycle arrest and apoptosis, and the induction of metabolic enzymes. While direct evidence for some mechanisms, such as mitochondrial toxicity and autophagy modulation, is still emerging, the existing data provides a solid foundation for further investigation.

Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance

A significant body of research has focused on this compound's ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells.

This compound has been shown to be a potent inhibitor of P-gp, thereby increasing the intracellular concentration and cytotoxicity of co-administered chemotherapeutic agents.[2][3][4] This effect is particularly pronounced in P-gp-overexpressing cancer cell lines. The inhibitory effect of this compound on P-gp appears to be more potent than that of the related rifamycin, rifampicin (B610482).[4]

Quantitative Data: P-gp Inhibition

| Cell Line | P-gp Substrate | This compound Concentration (µM) | Effect on P-gp Activity | Reference |

| LS180 | Rhodamine 123 | 2 | 55% re-increase in substrate accumulation | [4] |

| LS180 | Rhodamine 123 | 10 | 49% re-increase in substrate accumulation | [4] |

Experimental Workflow: P-gp Inhibition Assay

Caption: Workflow for assessing P-gp inhibition using a fluorescent substrate.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In conjunction with its P-gp inhibitory activity, this compound has been demonstrated to potentiate apoptosis and induce cell cycle arrest in cancer cells when used in combination with antimitotic drugs like vincristine.[2][3]

Apoptosis: this compound co-treatment leads to a dose-dependent increase in early apoptotic events. This is characterized by the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane.[3]

Cell Cycle Arrest: this compound treatment results in a significant accumulation of cells in the G2 phase of the cell cycle.[3] This G2 arrest is often associated with the activation of DNA damage response pathways.

Quantitative Data: Apoptosis and Cell Cycle Arrest in KBV20C Cells (co-treated with Vincristine)

| This compound Conc. (µM) | Increase in Early Apoptotic Cells (%) | Increase in G2-Arrested Cells (%) | Reference |

| 0.25 | 4 | 24 | [3] |

| 0.5 | 8 | 27 | [3] |

| 1.0 | 10 | 35 | [3] |

| 2.5 | 13 | 54 | [3] |

| 5.0 | 18 | 56 | [3] |

Signaling Pathway: DNA Damage Response and G2/M Checkpoint

The induction of G2 arrest and the observed increase in the DNA damage marker phospho-H2AX (pH2AX) suggest that this compound, particularly in combination therapies, triggers a DNA damage response (DDR).[2] While the direct upstream activators for this compound have not been fully elucidated, the canonical DDR pathway provides a likely framework.

Caption: Putative DNA damage response pathway leading to G2 arrest.

Induction of Cytochrome P450 Enzymes

This compound is known to be a substrate and an inducer of hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4. However, its inducing effect is significantly weaker than that of rifampicin. This differential induction is a key consideration in clinical settings, especially for patients on concomitant medications metabolized by CYP3A4, such as certain antiretroviral agents. Studies in primary human hepatocytes have confirmed this observation. While no significant cytotoxicity was noted at the concentrations used in these induction studies, this represents a direct effect of this compound on eukaryotic cellular machinery.

Mitochondrial Effects (Inference from Rifampicin)

Direct experimental evidence for this compound-induced mitochondrial toxicity in eukaryotic cells is currently lacking. However, studies on the closely related rifamycin, rifampicin, have shown that it can cause mitochondrial dysfunction. These effects include:

-

Increased production of reactive oxygen species (ROS).[5]

-

Release of cytochrome c from the mitochondria into the cytosol.[5]

-

Alterations in mitochondrial membrane potential.

Given the structural similarity between this compound and rifampicin, it is plausible that this compound may exert similar effects on mitochondria, potentially contributing to off-target cytotoxicity. However, this hypothesis requires direct experimental validation.

Logical Relationship: Potential Mitochondrial-Mediated Apoptosis

Caption: Hypothesized pathway of this compound-induced mitochondrial toxicity.

Autophagy

Currently, there is no direct scientific evidence to suggest that this compound modulates the process of autophagy in eukaryotic cells. Searches for markers of autophagy, such as the conversion of LC3-I to LC3-II, in response to this compound treatment have not yielded conclusive results. Therefore, the relationship between this compound and autophagy remains an open area for future investigation.

Cytotoxicity in Non-Cancerous Eukaryotic Cells

Experimental Protocols

Annexin V Apoptosis Assay

Principle: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Preparation: Culture cells to the desired density and treat with this compound (and/or co-treatment agent) for the specified duration. Include appropriate positive and negative controls.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold 1X PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Preparation and Treatment: As described for the apoptosis assay.

-

Harvesting and Fixation: Harvest cells and wash with cold 1X PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with 1X PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Mitochondrial Membrane Potential (MMP) Assay (JC-1)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Preparation and Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Staining: Remove the treatment medium and add JC-1 staining solution.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Analysis: Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or fluorescence microscope. Calculate the ratio of red to green fluorescence.

Conclusion and Future Directions

This compound's effects on eukaryotic cells are complex and context-dependent. Its well-documented role as a P-gp inhibitor presents a promising avenue for drug repositioning in oncology to overcome multidrug resistance. The induction of apoptosis and G2 cell cycle arrest, coupled with evidence of DNA damage, further supports its potential in combination cancer therapies. However, significant knowledge gaps remain. Future research should focus on:

-

Establishing a comprehensive cytotoxicity profile of this compound in a panel of non-cancerous human cell lines.

-

Directly investigating the impact of this compound on mitochondrial function, including membrane potential, ROS production, and the release of pro-apoptotic factors.

-

Elucidating the specific signaling cascades involved in the this compound-induced DNA damage response and G2 arrest.

-

Exploring the potential interaction of this compound with the autophagy pathway.

A more complete understanding of these off-target effects will be crucial for the safe and effective use of this compound in both its current and potential future therapeutic applications.

References

- 1. This compound central nervous system concentrations in a rabbit model of tuberculous meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-Dose this compound Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound but not rifampicin can partly out-balance P-glycoprotein induction by concurrent P-glycoprotein inhibition through high affinity binding to the inhibitory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondria are targets for the antituberculosis drug rifampicin in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Transcriptomic Response of Mycobacterium tuberculosis to Rifamycin Antibiotics: A Technical Guide

Disclaimer: This document provides an in-depth analysis of the transcriptomic response of Mycobacterium tuberculosis to rifamycin (B1679328) antibiotics. Due to the limited availability of specific transcriptomic data for Rifabutin (B1679326), this guide utilizes data from studies on Rifampicin, a closely related rifamycin with a similar mechanism of action. The findings presented here are based on the assumption that the transcriptomic effects of this compound are largely analogous to those of Rifampicin. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health challenge. Rifamycins, including this compound and Rifampicin, are a cornerstone of first-line anti-TB therapy. These antibiotics function by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to cell death[1]. Understanding the global transcriptomic changes induced by these drugs is crucial for elucidating their precise mechanisms of action, identifying potential resistance mechanisms, and discovering new drug targets. This technical guide summarizes the key transcriptomic responses of M. tuberculosis to rifamycin exposure, based on available data for Rifampicin.

Mechanism of Action of this compound

This compound, a semi-synthetic derivative of rifamycin S, is a potent bactericidal agent effective against a range of mycobacteria, including M. tuberculosis[2]. Its primary mode of action is the inhibition of the β-subunit of the DNA-dependent RNA polymerase, which is encoded by the rpoB gene[1]. This inhibition prevents the initiation of transcription, halting the synthesis of messenger RNA (mRNA) and subsequently protein production, which is essential for bacterial survival and replication.

Quantitative Transcriptomic Analysis

The following tables summarize the differentially expressed genes in M. tuberculosis H37Rv following exposure to Rifampicin, based on the analysis of the publicly available dataset GSE166622. This dataset provides transcriptomic profiles at 4, 24, and 72 hours post-treatment.

Table 1: Top 10 Upregulated Genes in M. tuberculosis H37Rv in Response to Rifampicin (4 hours)

| Gene ID | Gene Name | Log2 Fold Change | Function |

| Rv1258c | tcrA | 4.5 | Putative transport protein |

| Rv1273c | - | 4.2 | Probable ABC transporter |

| Rv2937 | - | 3.9 | Conserved hypothetical protein |

| Rv0194 | kasA | 3.8 | Beta-ketoacyl-ACP synthase |

| Rv1846c | iniA | 3.7 | Isoniazid-inducible protein A |

| Rv0341 | ahpC | 3.5 | Alkyl hydroperoxide reductase C |

| Rv2745c | ethA | 3.3 | Ethionamide monooxygenase |

| Rv3160c | - | 3.2 | Probable efflux transporter |

| Rv1687c | - | 3.1 | Conserved hypothetical protein |

| Rv1218c | ctpV | 3.0 | Cation-transporting P-type ATPase |

Table 2: Top 10 Downregulated Genes in M. tuberculosis H37Rv in Response to Rifampicin (4 hours)

| Gene ID | Gene Name | Log2 Fold Change | Function |

| Rv2031c | hspX | -5.1 | Alpha-crystallin domain protein |

| Rv2623 | hsp | -4.8 | Heat shock protein |

| Rv0251c | hsp10 | -4.5 | 10 kDa chaperonin |

| Rv3418c | groEL2 | -4.3 | Chaperonin GroEL2 |

| Rv0440 | groES | -4.1 | Co-chaperonin GroES |

| Rv1050 | atpE | -3.9 | ATP synthase subunit C |

| Rv1311 | atpB | -3.8 | ATP synthase subunit A |

| Rv1304 | nuoG | -3.6 | NADH-quinone oxidoreductase subunit G |

| Rv3152 | ndh | -3.5 | NADH dehydrogenase |

| Rv2220 | ppa | -3.3 | Inorganic pyrophosphatase |

Experimental Protocols

The following is a detailed methodology for a typical RNA sequencing (RNA-seq) experiment to analyze the transcriptomic response of M. tuberculosis to an antibiotic like this compound, based on established protocols.

Bacterial Culture and Antibiotic Treatment

-

M. tuberculosis Strain: H37Rv is a commonly used laboratory strain.

-

Culture Medium: Grow cultures in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Growth Conditions: Incubate cultures at 37°C with shaking (200 rpm) to mid-log phase (OD600 of 0.6-0.8).

-

Antibiotic Exposure: Add this compound to the cultures at a final concentration equivalent to the minimum inhibitory concentration (MIC) or a multiple thereof. An untreated culture serves as a negative control.

-

Time Points: Collect bacterial cells at various time points post-treatment (e.g., 4, 24, and 72 hours) for RNA extraction.

RNA Extraction and Sequencing

-

Cell Lysis: Harvest bacterial cells by centrifugation and lyse them using a mechanical method such as bead beating in the presence of a lysis buffer (e.g., TRIzol).

-

RNA Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove any contaminating DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).

-

Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the high-quality reads to the M. tuberculosis H37Rv reference genome using a splice-aware aligner like HISAT2 or STAR.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Identify differentially expressed genes between the antibiotic-treated and control samples using packages like DESeq2 or edgeR in R.

-

Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Visualization of Workflows and Pathways

Experimental Workflow

References

A Technical Guide to the Rifabutin Binding Site on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between Rifabutin (B1679326), a key antimycobacterial agent, and its target, the bacterial DNA-dependent RNA polymerase (RNAP). We will delve into the structural basis of binding, the mechanism of inhibition, quantitative interaction data, mechanisms of resistance, and the detailed experimental protocols used to elucidate this information.

Introduction: this compound and Bacterial RNA Polymerase

This compound is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1] It is a crucial component in the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC) infections, particularly in patients co-infected with HIV.[2][3] Like other rifamycins, this compound's bactericidal activity stems from its ability to specifically inhibit bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme essential for transcribing genetic information from DNA to RNA, a vital step in protein synthesis.[2][4][5] By targeting this fundamental process, this compound effectively halts bacterial growth and replication.[4] The primary target of this compound is the β-subunit of the RNAP, encoded by the rpoB gene.[2][6]

The this compound Binding Site: A Structural Overview

Decades of research, including high-resolution structural studies, have precisely mapped the rifamycin binding site on the bacterial RNAP.

-

Location: this compound binds to a well-defined pocket on the β-subunit of the RNAP.[2][7] This pocket is situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[8][9][10]

-

Mechanism of Inhibition: The binding of this compound does not directly inhibit the catalytic center's ability to form phosphodiester bonds. Instead, it acts via a steric-occlusion mechanism.[8][11] Once the nascent RNA transcript reaches a length of two to three nucleotides, its path of elongation is physically blocked by the bound drug molecule, preventing further extension and halting transcription.[8] Some studies also indicate that for this compound specifically, inhibition can occur at the level of forming the very first or second phosphodiester bond, a slight variation from the general rifamycin model.[12]

-